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Compound of Interest

Compound Name:
N,N-dimethyl-1H-pyrazole-4-

carboxamide

CAS No.: 91918-13-7

Cat. No.: B2873476

Get Quote

Executive Summary: The "Aprotic Amide"
Advantage
In fragment-based drug discovery (FBDD), the transition from a secondary amide (N-methyl) to

a tertiary amide (N,N-dimethyl) on a pyrazole scaffold is a strategic "performance switch."[1]

While it sacrifices a hydrogen bond donor, it significantly alters the electrostatic potential

surface, improves membrane permeability (by reducing PSA), and locks the amide

conformation, reducing the entropic penalty upon protein binding.

This guide provides a rigorous protocol for the structural validation of N,N-dimethyl-1H-
pyrazole-4-carboxamide and compares its crystallographic performance against key

alternatives.
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Property Specification

IUPAC Name N,N-Dimethyl-1H-pyrazole-4-carboxamide

CAS Registry 91918-13-7

Formula C₆H₉N₃O

Mol.[1][2][3][4][5][6][7][8] Weight 139.15 g/mol

Ligand ID (PDB) UVG

Key Feature

Aprotic Amide: Lacks the -NH donor at the

amide position, preventing dimerization via

amide-amide H-bonds common in analogs.[1]

Structural Causality
The N,N-dimethyl substitution forces the amide group to twist slightly out of planarity with the

pyrazole ring due to steric repulsion between the N-methyl groups and the pyrazole C3/C5

protons. This pre-organization is critical for fitting into hydrophobic pockets (e.g., Chikungunya

virus nsP3 macrodomain, PDB: 7H7E) where a planar conformation might be energetically

penalized.

Experimental Protocol: Structural Determination
This protocol validates the structure using Single Crystal X-Ray Diffraction (SC-XRD),

distinguishing it from bulk powder analysis.[1]

Phase I: Synthesis & Purification
Reaction: Coupling of 1H-pyrazole-4-carboxylic acid with dimethylamine using T3P

(Propylphosphonic anhydride) in DMF.

Purification: Flash column chromatography (DCM:MeOH 95:5).[1]

Causality: T3P is chosen over EDC/HOBt to prevent racemization (irrelevant here) and

ensure high yield with easy water workup, essential for removing trace acid that interferes

with crystallization.
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Phase II: Crystallization Workflow (Vapor Diffusion)[1]
Objective: Grow single crystals suitable for XRD (>0.1 mm).

Method: Sitting Drop Vapor Diffusion.

Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).[1]

Dissolve 20 mg of pure compound in 0.5 mL MeOH.

Place 2 µL of solution on the bridge.

Equilibrate against 500 µL Et₂O reservoir.

Critical Step: Seal with high-vacuum grease to slow diffusion rate. Rapid diffusion yields

microcrystalline powder (useless for SC-XRD).[1]

Phase III: Data Collection & Refinement
Temperature: 100 K (Cryostream). Reason: Reduces thermal motion (Uiso) of the methyl

groups, which are prone to high rotation.[1]

Source: Cu Kα (λ = 1.54178 Å).[1] Reason: Better for light atom organic molecules (C, N, O)

than Mo radiation.
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Figure 1: Step-by-step workflow for the structural determination of N,N-dimethyl-1H-pyrazole-
4-carboxamide, emphasizing purity and slow diffusion kinetics.

Comparative Performance Guide
This section objectively compares the N,N-dimethyl variant against its primary alternatives used

in drug development: the N-methyl (secondary amide) and Unsubstituted (primary amide)

analogs.[1]

A. Structural & Physicochemical Comparison[10][11]
Feature

N,N-Dimethyl

(Product)

N-Methyl

(Alternative)

Unsubstituted

(Alternative)

H-Bond Donors 1 (Pyrazole NH)
2 (Pyrazole NH +

Amide NH)

3 (Pyrazole NH +

Amide NH₂)

H-Bond Acceptors 2 (C=O, Pyrazole N) 2 (C=O, Pyrazole N) 2 (C=O, Pyrazole N)

Crystal Packing

Catemers/Chains:

Driven solely by

Pyrazole NH[1]···O=C

or NH···N interactions.

3D Networks: Amide

NH···O=C interactions

create strong

sheets/dimers.

High MP Lattice:

Dense H-bond

network leads to high

melting points and

lower solubility.

Solubility (LogP)

Moderate (Lipophilic):

Better membrane

permeability.[1]

Low: Higher polarity

due to amide NH.

Very Low: High lattice

energy reduces

dissolution.

Conformation

Twisted: Methyl steric

clash forces non-

planar amide.

Planar: Trans-amide

preference allows

planarity.

Planar: No steric

hindrance.

B. Functional Performance (Ligand Efficiency)[1]
Scenario: Binding to a hydrophobic pocket (e.g., Viral Macrodomain).

N,N-Dimethyl (The Winner):
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Mechanism:[2][7] The methyl groups displace "high-energy" water molecules from the

hydrophobic pocket. The lack of an amide NH removes the penalty of desolvating a polar

donor that has no matching acceptor in the protein.

Evidence: In PDB 7H7E, the ligand UVG binds with the pyrazole NH forming a critical H-

bond to the backbone, while the dimethyl amide sits in a hydrophobic cleft.

N-Methyl (The Alternative):

Deficit: The amide NH requires a backbone carbonyl or water molecule to satisfy its H-

bond potential. If the pocket is hydrophobic, this buried polar group incurs an energetic

penalty (approx. 2-3 kcal/mol), reducing potency.

C. Interaction Topology Diagram
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Figure 2: Interaction map showing how the N,N-dimethyl group leverages hydrophobic effects

while maintaining the critical pyrazole anchor.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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